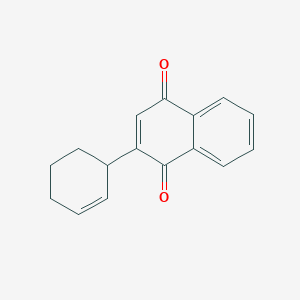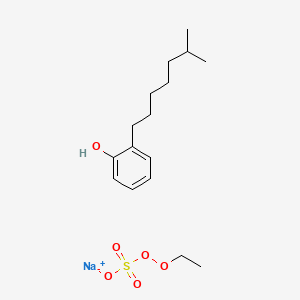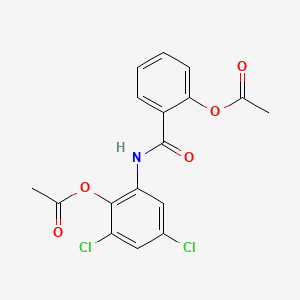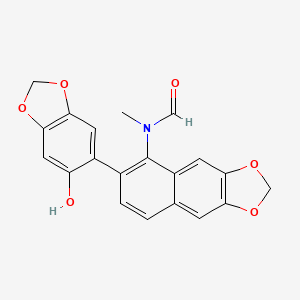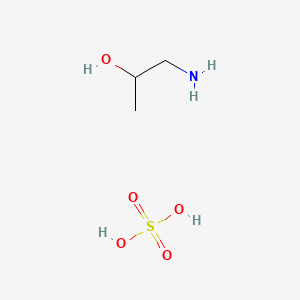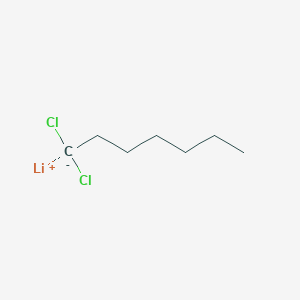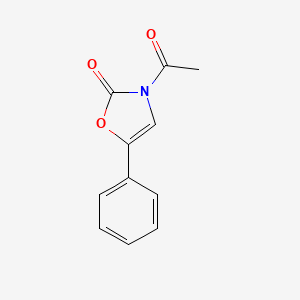
Acetic acid;1,1,2-trichloropent-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,1,2-trichloropent-1-en-3-ol is a chemical compound with the molecular formula C7H11Cl3O2. This compound is known for its unique structure, which includes both acetic acid and trichloropentene components. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1,2-trichloropent-1-en-3-ol typically involves the chlorination of pentene followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under specific conditions. The process may involve multiple steps, including purification and distillation, to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,1,2-trichloropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the trichloropentene component to less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkenes.
Aplicaciones Científicas De Investigación
Acetic acid;1,1,2-trichloropent-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;1,1,2-trichloropent-1-en-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Trichloroethylene: A chlorinated hydrocarbon with the formula C2HCl3.
Pentene: An alkene with the formula C5H10.
Uniqueness
Acetic acid;1,1,2-trichloropent-1-en-3-ol is unique due to its combination of acetic acid and trichloropentene components. This dual nature provides it with distinct chemical properties and reactivity compared to its individual components or other similar compounds.
Propiedades
Número CAS |
67161-31-3 |
|---|---|
Fórmula molecular |
C7H11Cl3O3 |
Peso molecular |
249.5 g/mol |
Nombre IUPAC |
acetic acid;1,1,2-trichloropent-1-en-3-ol |
InChI |
InChI=1S/C5H7Cl3O.C2H4O2/c1-2-3(9)4(6)5(7)8;1-2(3)4/h3,9H,2H2,1H3;1H3,(H,3,4) |
Clave InChI |
UHBPHJTYLHWAPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=C(Cl)Cl)Cl)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


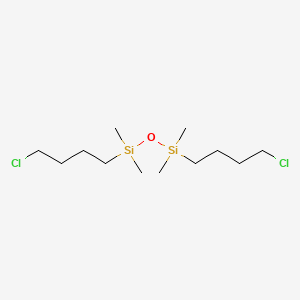
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
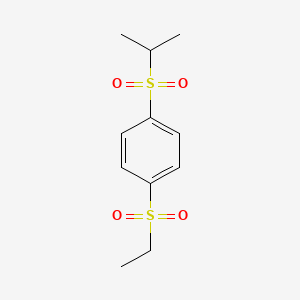
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
